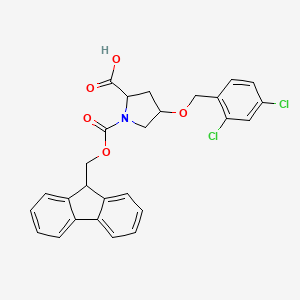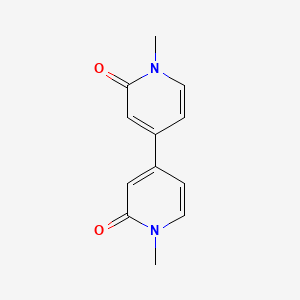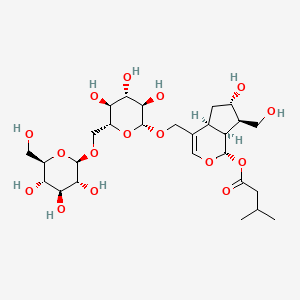![molecular formula C20H29NO B12300896 1,13,13-Trimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol CAS No. 57653-28-8](/img/structure/B12300896.png)
1,13,13-Trimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,13,13-Trimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[73102,7]trideca-2(7),3,5-trien-4-ol is a complex organic compound with a unique tricyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,13,13-Trimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Tricyclic Core: This step involves cyclization reactions to form the tricyclic structure. Common reagents include strong acids or bases to facilitate ring closure.
Introduction of Functional Groups: Subsequent steps involve the introduction of the methyl and azatricyclo groups. This can be achieved through alkylation reactions using reagents like methyl iodide or similar alkylating agents.
Final Modifications: The final steps may include the addition of the 3-methylbut-2-enyl group and the hydroxyl group. These steps often require specific catalysts and controlled reaction conditions to ensure the correct placement of these groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts to speed up the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
1,13,13-Trimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the conditions and reagents used. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. This is often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like hydroxide ions, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
1,13,13-Trimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[731
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,13,13-Trimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,13,13-Trimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-one: A similar compound with a ketone group instead of a hydroxyl group.
1,13,13-Trimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-amine: A similar compound with an amine group instead of a hydroxyl group.
Uniqueness
1,13,13-Trimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[73102,7]trideca-2(7),3,5-trien-4-ol is unique due to its specific arrangement of functional groups and its tricyclic structure
Propriétés
Numéro CAS |
57653-28-8 |
|---|---|
Formule moléculaire |
C20H29NO |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
1,13,13-trimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C20H29NO/c1-14(2)8-10-21-11-9-20(5)17-13-16(22)7-6-15(17)12-18(21)19(20,3)4/h6-8,13,18,22H,9-12H2,1-5H3 |
Clé InChI |
CFUQBFQTFMOZBK-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCN1CCC2(C3=C(CC1C2(C)C)C=CC(=C3)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2Z)-2-[4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-ylidene]acetic acid](/img/structure/B12300818.png)
![[(E)-5-[hydroxy-[3-[5-[3-[hydroxy-[(E)-5-hydroxy-3-methylpent-2-enoyl]amino]propyl]-3,6-dioxopiperazin-2-yl]propyl]amino]-3-methyl-5-oxopent-3-enyl] 2-acetamido-5-[acetyl(hydroxy)amino]pentanoate](/img/structure/B12300823.png)
![3a,5a,7a,8,13a-Pentamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysene-11b-carbaldehyde](/img/structure/B12300826.png)
![5,7,18-Trihydroxy-1,14,21-trimethyl-25-methylidene-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,10-diene-13,19,24,27-tetrone](/img/structure/B12300831.png)
![3-amino-N-[6-(3,8-diazabicyclo[3.2.1]octan-3-yl)-1,2,3,4-tetrahydronaphthalen-2-yl]-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12300835.png)
![6-Amino-3-[(3-amino-3-deoxyhexopyranosyl)oxy]-4-[(1,3-dihydroxypropan-2-yl)amino]-2-hydroxycyclohexyl 2,6-diamino-2,6-dideoxyhexopyranoside](/img/structure/B12300840.png)
![3-[(4-Methoxyphenoxy)methyl]-1-methyl-4-phenylpiperidine](/img/structure/B12300853.png)

![3-(4-Chlorophenyl)-6-(4-methylpiperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12300865.png)
![Poly(oxy-1,2-ethanediyl), alpha-[(9R)-6-hydroxy-6-oxido-1,12-dioxo-9-[(1-oxooctadecyl)oxy]-5,7,11-trioxa-2-aza-6-phosphanonacos-1-yl]-omega-methoxy-, sodium salt (1:1)](/img/structure/B12300880.png)



